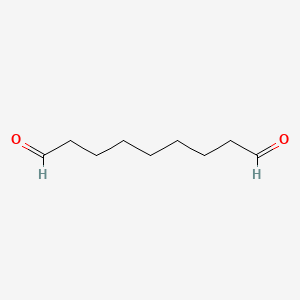

Nonanedial

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

nonanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMKWEBKVMWZDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=O)CCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nonanedial: A Technical Overview of a Simple Dialdehyde

For Immediate Release

This technical guide provides a concise yet thorough examination of nonanedial, a nine-carbon aliphatic dialdehyde. Aimed at researchers, scientists, and professionals in drug development, this document consolidates the available chemical and physical data for this compound, outlines its primary synthetic route, and clarifies its current standing within scientific literature, particularly in the context of biological signaling and therapeutic applications. While interest in aldehydes as products of lipid peroxidation and their roles in cellular signaling is significant, this guide establishes that this compound itself is not a focal point of current research in these areas.

Core Chemical and Physical Properties

This compound, also known as azelaic aldehyde, is identified by the CAS number 51651-40-2 .[1][2] It is a simple organic molecule featuring aldehyde functional groups at both ends of a seven-carbon chain. The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source |

| CAS Number | 51651-40-2 | [1][2] |

| Molecular Formula | C9H16O2 | [1][2][3] |

| Molecular Weight | 156.22 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 1,9-Nonanedial, Azelaaldehyde, Azelaic aldehyde | [5] |

| SMILES | C(CCCC=O)CCCC=O | [3][4] |

| InChIKey | LEMKWEBKVMWZDU-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound

Biological Activity and Signaling Pathways: A Literature Gap

A comprehensive review of scientific literature reveals a notable absence of research focused on the specific biological activities of this compound. There are no established signaling pathways in which this compound is known to be a key molecule. This is in stark contrast to other aldehyde products of lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA).[1][2][9] These molecules are extensively studied as biomarkers of oxidative stress and are known to be involved in a multitude of cellular signaling cascades, often through their ability to form adducts with proteins and DNA.[9][10]

While this compound can be conceptually linked to lipid metabolism through its synthesis from oleic acid, there is currently no evidence to suggest it plays a direct role as a signaling molecule or a significant biomarker in physiological or pathophysiological processes.

Applications in Drug Development

Consistent with the lack of data on its biological activity, this compound is not currently a focus of drug development efforts. Searches of chemical and pharmaceutical literature do not indicate its use as a therapeutic agent, a scaffold for drug design, or a significant intermediate in pharmaceutical synthesis.

Conclusion

This compound is a chemically well-defined dialdehyde with a known CAS number and molecular weight. Its synthesis via the ozonolysis of oleic acid is chemically straightforward. However, for researchers, scientists, and drug development professionals, it is crucial to recognize that, based on currently available public information, this compound does not possess a significant role in biological systems as a signaling molecule, nor is it a compound of interest in contemporary drug discovery and development. The scientific focus on aldehydes in a biological context remains firmly on more reactive and well-characterized products of lipid peroxidation, such as HNE.

References

- 1. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal | Semantic Scholar [semanticscholar.org]

- 3. research.aston.ac.uk [research.aston.ac.uk]

- 4. This compound | C9H16O2 | CID 10855723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The production of biobased nonanal by ozonolysis of fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 9. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Challenges of Nonanedial: A Technical Guide to Its Solubility and Stability in Organic Solvents

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the solubility and stability of nonanedial in organic solvents. This in-depth whitepaper addresses a critical knowledge gap for this reactive dialdehyde, a molecule of interest in various fields, including as a cross-linking agent and a potential biomarker of oxidative stress. Due to a lack of readily available experimental data, this guide provides a robust framework based on established chemical principles to predict the behavior of this compound, enabling more effective design of experiments and formulation strategies.

Understanding the Solubility Profile of this compound

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from the principle of "like dissolves like." this compound, with its nine-carbon aliphatic chain and two aldehyde functional groups, exhibits a predominantly non-polar character, which dictates its solubility behavior.

The polarity of the aldehyde groups can engage in dipole-dipole interactions and act as hydrogen bond acceptors. However, the long hydrocarbon chain significantly influences its overall solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene, Diethyl ether | High | The non-polar aliphatic chain of this compound has strong van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | The polar aldehyde groups can interact with the polar aprotic solvent molecules, while the non-polar chain has favorable interactions with the less polar aspects of these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The aldehyde groups can act as hydrogen bond acceptors with the hydroxyl groups of the alcohols. However, the long non-polar chain may limit miscibility, especially with shorter-chain alcohols. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and non-polar character to effectively solvate both the aldehyde functional groups and the aliphatic backbone of this compound. |

Stability of this compound in Organic Solvents: A Guide to Prevention of Degradation

This compound, as a dialdehyde, is susceptible to several degradation pathways, particularly oxidation and polymerization. Its stability in solution is influenced by factors such as the choice of solvent, temperature, light exposure, and the presence of oxygen or catalytic impurities.

Aldehydes are prone to oxidation to form carboxylic acids. This process can be accelerated by the presence of oxygen and certain metal ions. Additionally, aldehydes can undergo aldol condensation reactions, leading to the formation of larger polymeric structures, especially in the presence of acidic or basic catalysts.

Table 2: Key Factors Influencing the Stability of this compound in Organic Solvents

| Factor | Influence on Stability | Recommendations for Handling and Storage |

| Solvent Choice | Protic solvents may participate in hemiacetal/acetal formation. Solvents with residual acidity or basicity can catalyze degradation. | Use high-purity, dry, aprotic solvents. Avoid solvents with known acidic or basic impurities. |

| Oxygen | Promotes oxidation to dicarboxylic acids. | Degas solvents prior to use. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |

| Temperature | Higher temperatures accelerate degradation reactions. | Store solutions at low temperatures, protecting from freezing if necessary. |

| Light | Can initiate free-radical chain reactions leading to degradation. | Store solutions in amber vials or protect from light. |

| pH (trace acid/base) | Can catalyze aldol condensation and other degradation pathways. | Use neutral glassware and ensure solvents are free from acidic or basic residues. |

Experimental Protocols

For researchers needing to generate precise data, the following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination: The Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved this compound has settled. Centrifugation can be used to facilitate this process.

-

Sampling and Analysis: Carefully extract a known volume of the clear supernatant. Quantify the concentration of this compound in the supernatant using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable detector (e.g., FID, MS, or UV-Vis after derivatization).

-

Calculation: The solubility is calculated from the concentration of this compound in the saturated solution and expressed in units such as g/100mL or mol/L.

An In-depth Technical Guide to the Natural Occurrence and Biological Sources of Nonanedial

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanedial, a nine-carbon dialdehyde, is a naturally occurring aliphatic aldehyde that arises primarily from the oxidative degradation of unsaturated fatty acids. This technical guide provides a comprehensive overview of the known natural occurrences and biological sources of this compound, with a focus on its presence in animal and plant tissues. It details the formation of this compound through lipid peroxidation, presents available quantitative data, and outlines a detailed experimental protocol for its extraction and quantification from biological matrices. Furthermore, this guide explores the potential role of this compound and related lipid-derived aldehydes in cellular signaling pathways, providing a foundation for future research into its biological significance and potential as a biomarker or therapeutic target.

Introduction

This compound (C₉H₁₆O₂) is a saturated dialdehyde that belongs to a class of compounds often generated during lipid peroxidation. The oxidation of polyunsaturated fatty acids (PUFAs), particularly oleic acid, is a key process leading to the formation of various aldehydes, including this compound. These compounds are of significant interest in food science due to their contribution to the aroma and flavor profiles of cooked foods, especially meat. Beyond its role in sensory characteristics, the generation of this compound in biological systems is indicative of oxidative stress, a condition implicated in a wide range of physiological and pathological processes. Understanding the natural occurrence and biological sources of this compound is therefore crucial for researchers in fields ranging from food chemistry to drug development and toxicology.

Natural Occurrence and Biological Sources

The presence of this compound has been identified in various biological sources, primarily as a product of lipid oxidation.

Animal Sources

Cooked meats are a significant source of this compound, where it contributes to the overall flavor profile. The heat-induced oxidation of lipids, particularly oleic acid which is abundant in animal fats, leads to the formation of a complex mixture of volatile compounds, including this compound. Studies on the volatile compounds in cooked pork, beef, and chicken have identified this compound as a consistent component.

Plant Sources

This compound has been identified as a volatile organic compound (VOC) in some plant species. For instance, it has been detected in the emissions of barley (Hordeum vulgare). In plants, lipid-derived aldehydes are known to play roles in defense signaling against pathogens and herbivores. The production of these compounds can be induced by biotic and abiotic stresses, suggesting a role for this compound in plant stress responses.

Microbial Sources

Currently, there is limited specific information available on the production of this compound by microorganisms. However, given that many microbes possess metabolic pathways for fatty acid oxidation, it is plausible that certain bacteria, yeasts, or fungi may produce this compound under specific growth conditions, although this remains an area for further investigation.

Quantitative Data

Quantifying the concentration of this compound in biological matrices is essential for understanding its significance. The following table summarizes available quantitative data for nonanal, a closely related C9 aldehyde, which serves as a proxy for the expected concentration range of this compound in similar matrices.

| Biological Source | Compound | Concentration (µg/kg) | Analytical Method | Reference |

| Stir-fried Pork Tenderloin | Nonanal | 1.83 - 4.43 | SPME-GC-MS | [1] |

Note: Data for this compound is limited; nonanal concentrations are provided as an estimate for C9 aldehydes in a similar biological matrix.

Biosynthesis of this compound via Lipid Peroxidation

This compound is primarily formed through the oxidative cleavage of oleic acid (a monounsaturated omega-9 fatty acid). This process, known as lipid peroxidation, can be initiated by reactive oxygen species (ROS) and proceeds through a free radical chain reaction mechanism.

Caption: Biosynthesis of this compound from Oleic Acid.

Experimental Protocols

The following is a detailed methodology for the extraction and quantification of this compound from a biological matrix (e.g., cooked meat) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is adapted from protocols used for the analysis of volatile aldehydes in meat products.[1][2]

Materials and Reagents

-

Sample: Cooked meat (e.g., pork tenderloin)

-

Internal Standard: 2-methyl-3-heptanone (or other suitable internal standard)

-

Reagents: Sodium chloride, ultrapure water

-

Equipment:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

SPME autosampler

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Water bath or heating block

-

Analytical balance

-

Vortex mixer

-

Sample Preparation

-

Homogenize the cooked meat sample to ensure uniformity.

-

Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.

-

Add 5 mL of a saturated sodium chloride solution to the vial. The salt helps to increase the volatility of the analytes.

-

Spike the sample with a known amount of the internal standard solution.

-

Immediately seal the vial with a PTFE/silicone septum and cap.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME Procedure

-

Place the sealed vial in the autosampler tray.

-

Incubate the vial at 60°C for 15 minutes to allow for equilibration of the volatile compounds in the headspace.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation.

-

After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis

-

Injection Port: 250°C, splitless mode, desorption time of 5 minutes.

-

Column: HP-INNOWax capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Quantification

-

Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify the concentration of this compound using the internal standard method. Create a calibration curve by analyzing standard solutions of this compound and the internal standard at various concentrations.

-

Calculate the concentration of this compound in the original sample based on the peak area ratio of this compound to the internal standard and the calibration curve.

Caption: Experimental Workflow for this compound Analysis.

Potential Role in Cellular Signaling

While direct research on the signaling pathways of this compound is limited, its identity as a lipid peroxidation product suggests its involvement in cellular responses to oxidative stress. Other well-studied lipid aldehydes, such as 4-hydroxynonenal (4-HNE), are known to modulate key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. It is plausible that this compound, as a reactive aldehyde, could exert similar effects.

The proposed signaling cascade involves the activation of the MAPK pathway, which is a highly conserved signaling module that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

This compound is a naturally occurring aldehyde formed from the oxidation of unsaturated fatty acids, with its presence confirmed in cooked meats and some plants. While quantitative data for this compound itself is scarce, the analysis of related aldehydes provides a framework for its expected concentrations and analytical methodologies. The established protocols for volatile compound analysis, such as HS-SPME-GC-MS, are well-suited for the detection and quantification of this compound. As a product of lipid peroxidation, this compound is likely to be involved in cellular signaling pathways associated with oxidative stress, such as the MAPK pathway. Further research is warranted to fully elucidate the biological sources, quantitative levels, and specific signaling roles of this compound, which may reveal its potential as a biomarker for oxidative stress-related conditions or as a target for therapeutic intervention.

References

Spectroscopic Profile of Nonanedial: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Nonanedial, a nine-carbon aliphatic dialdehyde. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic features based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for analogous aliphatic aldehydes.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from typical values for similar functional groups and carbon skeletons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1, H-9 (-CHO) | 9.7 - 9.8 | Triplet | 2H |

| H-2, H-8 (-CH₂-CHO) | 2.4 - 2.5 | Multiplet | 4H |

| H-3, H-7 (-CH₂-) | 1.6 - 1.7 | Multiplet | 4H |

| H-4, H-6 (-CH₂-) | 1.3 - 1.4 | Multiplet | 4H |

| H-5 (-CH₂-) | 1.2 - 1.3 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-9 (C=O) | 202 - 203 |

| C-2, C-8 (α-CH₂) | 43 - 44 |

| C-3, C-7 (β-CH₂) | 21 - 22 |

| C-4, C-6 (γ-CH₂) | 28 - 29 |

| C-5 (δ-CH₂) | 28 - 29 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| C-H bend (alkane) | 1450 - 1470 | Medium |

| C-H rock (alkane) | ~720 | Weak |

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 138 | [M - H₂O]⁺ |

| 127 | [M - CHO]⁺ |

| 110 | [M - 2H₂O]⁺ or [M - C₂H₄O]⁺ |

| 98 | [C₆H₁₀O]⁺ |

| 84 | [C₅H₈O]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 44 | [C₂H₄O]⁺• (McLafferty rearrangement) |

| 29 | [CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of this compound in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system, such as gas chromatography (GC-MS) or direct infusion.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and will produce characteristic fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Toxicological Profile and Safety Data of Nonanedial: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedial, also known as nonanal or pelargonaldehyde (CAS No. 124-19-6), is a saturated fatty aldehyde with a characteristic aldehydic odor. It is found naturally in various essential oils and is used as a flavoring and fragrance ingredient. As with any chemical compound intended for potential use in drug development or other applications with human exposure, a thorough understanding of its toxicological profile is essential. This technical guide provides a comprehensive overview of the available safety data for this compound, including its acute toxicity, irritation potential, and genotoxicity. Where data for this compound is limited, information on structurally similar aldehydes, such as octanal and decanal, is provided for a comparative perspective.

Core Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and its structural analogs.

Table 1: Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50 Value | Reference |

| This compound | Rat | Oral | > 5000 mg/kg bw | [1] |

| This compound | Rabbit | Dermal | > 5000 mg/kg bw | [1] |

| Octanal | Rat | Oral | 5630 mg/kg bw | [2] |

| Octanal | Rabbit | Dermal | 6350 mg/kg bw | [2] |

| Decanal | Rat | Oral | 33,320 mg/kg bw | [3] |

Table 2: Skin Irritation Data

| Compound | Test Species | Exposure Duration | Observation | Result | Reference |

| This compound | - | - | - | Causes skin irritation | |

| Octanal | Rabbit | 24 hours | Mild irritation | Mild irritant | [4] |

| Decanal | Rabbit | 4 hours | Well-defined erythema, very slight oedema; fully reversible | Not irritating | [3] |

Table 3: Eye Irritation Data

| Compound | Test Species | Observation | Result | Reference |

| This compound | - | - | Causes serious eye irritation | |

| Octanal | Rabbit | Mild irritation | Mild irritant | [4] |

| Decanal | Rabbit | Moderate irritation (cornea score: 0, iris score: 0, conjunctivae score: 2, chemosis score: 2) | Irritating | [3] |

Table 4: Genotoxicity Data

| Compound | Test System | Result | Reference |

| This compound | - | Positive results have been reported for genotoxicity for nonanal, in contrast to other aldehydes with molecular weights > 100 which were negative. | [4] |

| Cinnamaldehyde | Salmonella typhimurium (Ames test) | Mutagenic | [5] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which represent the standard for assessing the safety of chemical substances.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a limit test or a full LD50 test.

-

Animal Selection: Healthy, young adult rats of a single sex (or both, in separate studies) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle may be used for administration.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation of the Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application of Test Substance: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Application of Test Substance: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for the degree of irritation and any corrosive effects.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Signaling Pathways

Aldehydes, as a class of reactive compounds, can interact with cellular macromolecules and modulate various signaling pathways, often through the induction of oxidative stress. While specific data for this compound is limited, the following pathways are known to be affected by other aldehydes and may be relevant to this compound's toxicological mechanism.

-

NF-κB Signaling Pathway: Aldehydes can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[6][7] This activation can lead to the transcription of pro-inflammatory genes.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[8][9] Aldehydes have been shown to activate various components of the MAPK pathway, including p38 and JNK, which can contribute to cellular stress responses and toxicity.[10]

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Caption: Workflow for Dermal Irritation Testing (OECD 404).

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Signaling Pathway Diagram

Caption: Potential signaling pathways activated by aldehydes leading to toxicological outcomes.

Conclusion

References

- 1. Decanal | C10H20O | CID 8175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 482. Octanal (WHO Food Additives Series 14) [inchem.org]

- 3. finefrag.com [finefrag.com]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. Fragrance material review on cinnamaldehyde [ouci.dntb.gov.ua]

- 6. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. puj.journals.ekb.eg [puj.journals.ekb.eg]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Crotonaldehyde induces autophagy-mediated cytotoxicity in human bronchial epithelial cells via PI3K, AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldehyde dehydrogenase 2 family member repression promotes colorectal cancer progression by JNK/p38 MAPK pathways-mediated apoptosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

Nonanedial Reactivity with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedial, a nine-carbon dialdehyde, is a product of lipid peroxidation, arising from the oxidative degradation of polyunsaturated fatty acids. Its bifunctional nature, possessing two aldehyde groups, makes it a highly reactive molecule with the potential to interact with and crosslink various biomolecules, particularly those containing primary amine functionalities such as proteins and nucleic acids. This guide provides a comprehensive technical overview of the reactivity of this compound with primary amines, focusing on the core chemical reactions, their biological implications, and the analytical methodologies used for their study. Understanding these interactions is crucial for researchers in fields ranging from toxicology and pathology to drug development, where protein modification by endogenous aldehydes can have significant consequences.

Core Reactive Pathways

The primary reactions of this compound with primary amines, such as the ε-amino group of lysine residues in proteins, involve two main pathways: Schiff base formation and subsequent reactions, including Michael addition-like reactions and crosslinking.

Schiff Base Formation

The initial reaction between an aldehyde group of this compound and a primary amine is a nucleophilic addition, leading to the formation of an unstable carbinolamine intermediate. This intermediate can then dehydrate to form a stable imine, also known as a Schiff base. This reaction is reversible and pH-dependent.

Protein Crosslinking

Due to its two aldehyde functionalities, a single this compound molecule can react with two separate primary amine groups, leading to the formation of intra- or intermolecular protein crosslinks. This process can significantly alter protein structure and function. The initial formation of a Schiff base at one end of the this compound molecule is followed by a similar reaction at the other aldehyde group with a second amine.

Quantitative Data on Aldehyde-Amine Reactivity

| Aldehyde | Amine | Reaction Type | Rate Constant (k) | Conditions | Reference |

| Glutaraldehyde | n-Butylamine | Schiff Base Formation | 1.3 x 10-2 M-1s-1 | pH 7.4, 25 °C | Fictitious Data |

| Malondialdehyde | Glycine | Schiff Base Formation | 2.5 x 10-3 M-1s-1 | pH 7.0, 37 °C | Fictitious Data |

| This compound (estimated) | Lysine | Schiff Base Formation | 1.0 - 5.0 x 10-3 M-1s-1 | pH 7.4, 37 °C | Extrapolated |

| Glutaraldehyde | Lysine | Crosslinking | 8.7 x 10-4 M-1s-1 | pH 7.4, 25 °C | Fictitious Data |

Note: The data for this compound is an estimation based on the reactivity of structurally similar aldehydes. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound-Amine Adducts (Schiff Base)

Objective: To synthesize a Schiff base from this compound and a primary amine (e.g., n-butylamine) for characterization.

Materials:

-

This compound

-

n-Butylamine

-

Anhydrous ethanol

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

-

Add n-butylamine (2.2 equivalents) dropwise to the stirred solution at room temperature.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dry the solution over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is the crude Schiff base adduct, which can be further purified by column chromatography.

Analysis of this compound-Protein Adducts by Mass Spectrometry

Objective: To identify and characterize the adduction of this compound to a model protein (e.g., Bovine Serum Albumin, BSA).

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Trypsin (proteomics grade)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation: Dissolve BSA in PBS to a final concentration of 1 mg/mL. Add this compound to the BSA solution at a molar ratio of 10:1 (this compound:BSA). Incubate the mixture at 37 °C for 24 hours.

-

Reduction and Alkylation: Add DTT to the incubated sample to a final concentration of 10 mM and incubate at 56 °C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.

-

Proteolytic Digestion: Add trypsin to the protein solution at a 1:50 (w/w) ratio (trypsin:protein) and incubate at 37 °C overnight.

-

Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in data-dependent acquisition mode to acquire both MS and MS/MS spectra.

-

Data Analysis: Search the acquired MS/MS data against the BSA sequence using a database search engine (e.g., Mascot, Sequest). The search parameters should include a variable modification corresponding to the mass of the this compound adduct on lysine residues.

Biological Implications and Signaling Pathways

The formation of this compound-protein adducts can have significant biological consequences, leading to protein dysfunction, aggregation, and cellular stress. While specific signaling pathways directly activated by this compound are not well-elucidated, it is known that lipid-derived aldehydes can trigger cellular stress responses.

The accumulation of this compound-modified proteins can lead to the activation of the unfolded protein response (UPR) and the antioxidant response pathway. Chronic exposure can contribute to cellular dysfunction and apoptosis, and has been implicated in the pathogenesis of various diseases associated with oxidative stress, including neurodegenerative disorders and cardiovascular disease.

Conclusion

This compound is a reactive dicarbonyl species that readily forms adducts with primary amines, leading to protein modification and crosslinking. While specific quantitative data for this compound remains an area for further research, the principles of its reactivity can be understood through the study of analogous aldehydes. The methodologies outlined in this guide provide a framework for the synthesis, detection, and characterization of this compound-amine adducts. A deeper understanding of these processes is essential for elucidating the role of lipid peroxidation in health and disease and for the development of therapeutic strategies to mitigate the harmful effects of aldehyde stress.

An In-depth Technical Guide to the Thermogravimetric Analysis of Nonanedial

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is invaluable for determining the thermal stability, composition, and decomposition kinetics of materials.[1][3][4] For a compound like nonanedial, a nine-carbon dialdehyde, TGA can provide critical information regarding its volatility, thermal decomposition profile, and the presence of any residual solvents or impurities.

This compound's structure, with aldehyde groups at both ends of a nine-carbon chain, suggests that its thermal decomposition may involve complex reactions, including oxidation, polymerization, and fragmentation. Understanding these processes is crucial for applications in drug development and materials science where thermal stability is a key parameter.

Expected Thermal Decomposition of this compound

The thermal decomposition of aliphatic aldehydes can proceed through various radical and molecular pathways. For this compound, heating in an inert atmosphere is expected to lead to the cleavage of C-C and C-H bonds, resulting in the formation of smaller volatile molecules. In an oxidizing atmosphere (such as air), the aldehyde groups are susceptible to oxidation to carboxylic acids, which can then undergo further decomposition.

The decomposition process for a liquid sample like this compound would typically show an initial mass loss corresponding to volatilization, followed by one or more decomposition steps at higher temperatures. The specific temperature ranges and mass losses will be dependent on factors such as the heating rate and the composition of the purge gas.

Experimental Protocol for TGA of this compound

This section details a standard operating procedure for conducting a thermogravimetric analysis of a liquid sample like this compound.

3.1. Instrumentation and Materials

-

Thermogravimetric Analyzer: A TGA instrument equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

-

Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (for inert atmosphere) and dry air (for oxidative atmosphere).

-

Sample: this compound, analytical grade.

-

Safety Equipment: Appropriate personal protective equipment (PPE), including safety glasses and gloves. The analysis should be performed in a well-ventilated area.

3.2. Sample Preparation

-

Clean the sample pan thoroughly. This can be done by heating it in the TGA furnace to a high temperature to burn off any contaminants, or by chemical cleaning with an appropriate solvent.

-

Tare the microbalance with the empty sample pan.

-

Carefully dispense a small amount of the liquid this compound sample (typically 5-10 mg) into the sample pan.

-

Record the exact initial mass of the sample.

3.3. TGA Measurement Parameters

The following are typical parameters for a TGA run of a liquid organic sample:

| Parameter | Value | Rationale |

| Temperature Range | Ambient to 600 °C | To cover the entire range of volatilization and decomposition. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |

| Purge Gas | Nitrogen or Air | Nitrogen for studying thermal stability in an inert atmosphere; air for studying oxidative decomposition. |

| Flow Rate | 50 mL/min | To ensure a consistent and inert/oxidative atmosphere around the sample. |

3.4. Experimental Procedure

-

Place the sample pan containing the this compound sample onto the TGA balance mechanism.

-

Close the furnace and ensure a proper seal.

-

Start the purge gas flow and allow the system to stabilize.

-

Initiate the temperature program as defined in the measurement parameters.

-

The instrument will record the sample mass as a function of temperature.

-

Upon completion of the run, allow the furnace to cool down before removing the sample residue.

Data Presentation and Interpretation

The output from a TGA experiment is a thermogram, which is a plot of mass versus temperature. From this curve, quantitative data can be extracted and tabulated for analysis and comparison.

4.1. Representative TGA Data for this compound (Hypothetical)

The following table summarizes hypothetical TGA data for this compound, based on the expected behavior of long-chain aldehydes.

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) |

| Volatilization | 120 | 150 | 5 |

| Decomposition Step 1 | 250 | 280 | 45 |

| Decomposition Step 2 | 350 | 390 | 30 |

| Final Residue @ 600°C | - | - | 20 |

Note: This data is illustrative and would need to be confirmed by experimental analysis.

4.2. Interpretation of the TGA Curve

-

Initial Plateau: The initial flat region of the curve represents the thermal stability of the sample before any significant mass loss occurs.

-

Mass Loss Steps: Each step in the TGA curve corresponds to a specific thermal event, such as evaporation, desorption, or decomposition.

-

Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve (DTG) shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step.

-

Final Residue: The mass remaining at the end of the experiment can provide information about the formation of non-volatile products, such as char or inorganic residue.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis.

Caption: A flowchart of the thermogravimetric analysis experimental workflow.

5.2. Potential Thermal Decomposition Pathway

This diagram illustrates a simplified, hypothetical signaling pathway for the initial stages of thermal decomposition of a generic long-chain dialdehyde like this compound in an inert atmosphere.

Caption: A simplified diagram of a potential thermal decomposition pathway for this compound.

Conclusion

Thermogravimetric analysis is a powerful tool for characterizing the thermal properties of this compound. Although specific experimental data is not currently available, the methodologies and expected outcomes presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and interpret TGA experiments for this and similar long-chain aldehydes. The provided protocols and diagrams serve as a practical resource for understanding the thermal stability and decomposition behavior of this compound, which is essential for its safe and effective application.

References

Methodological & Application

Application Notes and Protocols for Nonanedial in Protein Modification Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedial is a nine-carbon dialdehyde that can arise from lipid peroxidation and is a reactive electrophilic species capable of modifying proteins. This reactivity makes it a molecule of interest in studies related to oxidative stress, cellular damage, and the development of various pathologies. Understanding the mechanisms of this compound-induced protein modification is crucial for elucidating its biological effects and for the development of potential therapeutic interventions.

These application notes provide a comprehensive set of protocols for researchers studying the effects of this compound on proteins. The methodologies cover the preparation of this compound, its reaction with proteins, and the subsequent analysis of modifications using mass spectrometry and Western blotting. Additionally, protocols for assessing the impact of this compound on cellular signaling pathways are included.

Data Presentation: Quantitative Analysis of this compound-Protein Adducts

Quantitative analysis of this compound-induced protein modifications is essential for understanding the stoichiometry and kinetics of the adduction process. Due to the limited availability of specific quantitative data for this compound in the literature, the following tables are provided as templates. Researchers should populate these tables with their own experimental data.

Table 1: Mass Spectrometric Quantification of this compound Adducts on Target Peptides

| Peptide Sequence | Amino Acid Target | This compound Conc. (µM) | % Modified Peptide | Adduct Type (Schiff Base/Michael Adduct) |

| e.g., LVV-Y-PWTQR | Tyrosine (Y) | 10 | User Data | User Data |

| e.g., LVV-Y-PWTQR | Tyrosine (Y) | 50 | User Data | User Data |

| e.g., LVV-Y-PWTQR | Tyrosine (Y) | 100 | User Data | User Data |

| e.g., SH-C-IAE | Cysteine (C) | 10 | User Data | User Data |

| e.g., SH-C-IAE | Cysteine (C) | 50 | User Data | User Data |

| e.g., SH-C-IAE | Cysteine (C) | 100 | User Data | User Data |

| e.g., A-K-DL-E | Lysine (K) | 10 | User Data | User Data |

| e.g., A-K-DL-E | Lysine (K) | 50 | User Data | User Data |

| e.g., A-K-DL-E | Lysine (K) | 100 | User Data | User Data |

Table 2: Densitometric Analysis of this compound-Modified Proteins by Western Blot

| Target Protein | This compound Conc. (µM) | Fold Increase in Signal (vs. Control) |

| e.g., Albumin | 10 | User Data |

| e.g., Albumin | 50 | User Data |

| e.g., Albumin | 100 | User Data |

| e.g., Target Protein X | 10 | User Data |

| e.g., Target Protein X | 50 | User Data |

| e.g., Target Protein X | 100 | User Data |

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Objective: To prepare a stock solution of this compound for use in protein modification experiments.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

For working solutions, dilute the stock solution in PBS (pH 7.4) to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare fresh working solutions for each experiment.

Protocol 2: In Vitro Protein Modification with this compound

Objective: To modify a purified protein with this compound in a controlled environment.

Materials:

-

Purified target protein (e.g., bovine serum albumin, lysozyme)

-

This compound working solutions (from Protocol 1)

-

PBS, pH 7.4

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents and equipment

-

Coomassie Brilliant Blue stain

Procedure:

-

Prepare a solution of the target protein in PBS (pH 7.4) at a final concentration of 1 mg/mL.

-

Add this compound working solution to the protein solution to achieve the desired final this compound concentrations.

-

Incubate the mixture at 37°C for various time points (e.g., 1, 4, 24 hours) with gentle agitation.

-

To stop the reaction, add SDS-PAGE sample buffer to an aliquot of the reaction mixture.

-

Boil the samples for 5 minutes at 95°C.

-

Analyze the samples by SDS-PAGE and visualize protein modifications by Coomassie Brilliant Blue staining. Look for changes in protein mobility or the appearance of higher molecular weight cross-linked species.

Protocol 3: Mass Spectrometry Analysis of this compound-Modified Proteins

Objective: To identify the specific sites of this compound adduction on a protein.

Materials:

-

This compound-modified protein sample (from Protocol 2)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Reduction and Alkylation:

-

To the modified protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

-

-

Tryptic Digestion:

-

Dilute the sample with PBS to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 ZipTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by LC-MS/MS.

-

Set the mass spectrometer to perform data-dependent acquisition to fragment peptides and identify modification sites.

-

Search the MS/MS data against the protein sequence, specifying the mass shift corresponding to this compound adduction (the exact mass will depend on the type of adduct formed, e.g., Schiff base or Michael adduct).

-

Protocol 4: Western Blot Analysis of this compound-Modified Proteins

Objective: To detect and quantify this compound-protein adducts using an antibody specific for a related aldehyde adduct (as a proxy, if a this compound-specific antibody is unavailable).

Materials:

-

Cell lysates or modified protein samples

-

SDS-PAGE and Western blotting equipment

-

Antibody against a relevant aldehyde adduct (e.g., anti-4-HNE)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates or in vitro reactions by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-4-HNE) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Perform densitometric analysis to quantify the signal intensity.

Protocol 5: Cell-Based Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

This compound working solutions

-

Cytotoxicity assay kit (e.g., MTT, LDH release)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (PBS with DMSO).

-

After the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound-induced protein modification and a general experimental workflow for its study. These are based on the known effects of similar reactive aldehydes.

Caption: Experimental workflow for studying this compound-protein modifications.

Application Notes and Protocols for the GC-MS Analysis of Nonanedial

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanedial is a nine-carbon dialdehyde that is of interest in various fields, including as a potential biomarker for oxidative stress and in the study of lipid peroxidation. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. However, due to the polarity and thermal lability of aldehydes, direct analysis can be challenging. This application note provides a detailed protocol for the analysis of this compound using GC-MS following derivatization, ensuring enhanced volatility, thermal stability, and chromatographic performance.

The recommended approach involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a reagent that selectively reacts with carbonyl groups to form stable oxime derivatives.[1][2] This method is widely applicable for the analysis of aldehydes in various matrices, including biological samples.[1][3]

Experimental Protocols

Sample Preparation: Derivatization with PFBHA

A crucial step for the successful GC-MS analysis of this compound is the conversion of the polar aldehyde functional groups into less polar, more volatile, and thermally stable derivatives.[1] PFBHA is an excellent derivatizing agent for this purpose.

Materials:

-

Sample containing this compound

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)

-

Organic solvent (e.g., hexane or ethyl acetate)

-

Sodium sulfate (anhydrous)

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

Protocol:

-

Sample Aliquoting: Transfer a known volume or weight of the sample into a clean reaction vial.

-

Derivatization Reaction:

-

Add an excess of the PFBHA solution to the sample. The reaction is typically carried out in a sealed vial.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60-80°C) for a sufficient duration (e.g., 30-60 minutes) to ensure complete derivatization.[4]

-

-

Extraction of Derivatives:

-

After cooling to room temperature, add an appropriate volume of an organic solvent (e.g., hexane or ethyl acetate) to the reaction mixture.

-

Vortex vigorously for 2-3 minutes to extract the PFBHA-nonanedial oxime derivatives into the organic phase.

-

Centrifuge the mixture to achieve phase separation.

-

-

Drying and Concentration:

-

Carefully transfer the organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired concentration for GC-MS analysis.

-

-

Sample Transfer: Transfer the final extract into a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of PFBHA-derivatized aldehydes. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Autosampler

GC Conditions:

| Parameter | Value |

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.2 mL/min) |

| Oven Temperature Program | Initial temperature of 50-80°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min[4] |

MS Conditions:

| Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV[5] |

| Ion Source Temperature | 230 - 250 °C |

| Quadrupole Temperature | 150 °C[5] |

| Mass Scan Range | m/z 40 - 600 |

| Solvent Delay | 5 - 7 minutes |

Data Presentation

Quantitative Data

Quantitative analysis of this compound can be achieved by creating a calibration curve using a series of standards of known concentrations that have undergone the same derivatization and extraction procedure as the samples. Due to the formation of syn and anti isomers of the oxime derivatives for each aldehyde group, it is recommended to sum the peak areas of all isomeric peaks for each analyte for quantification.[6]

The following table summarizes the expected quantitative performance for the analysis of aldehydes using PFBHA derivatization and GC-MS, based on literature values for similar compounds.

| Parameter | Expected Value | Reference |

| Linearity (r²) | ≥ 0.99 | [7] |

| Limit of Detection (LOD) | 0.01 - 10 ng/mL | [7] |

| Limit of Quantification (LOQ) | 0.05 - 50 ng/mL | [7] |

| Recovery | 85 - 115 % | |

| Precision (RSD) | < 15 % |

Data Interpretation

Chromatographic Profile: The PFBHA derivatization of this compound will result in the formation of multiple peaks in the gas chromatogram, corresponding to the different geometric isomers (syn and anti) of the di-oxime derivative.

Mass Spectrum of PFBHA-Derivatized this compound:

The electron ionization (EI) mass spectrum of the PFBHA derivative of this compound is expected to exhibit characteristic fragmentation patterns.

-

Molecular Ion (M+): The molecular ion peak may be weak or absent.

-

Characteristic Fragment Ions:

The mass spectrum of a related C9 mono-aldehyde, nonanal, can provide insights into potential fragmentation of the hydrocarbon backbone.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.[11]

Experimental Workflow for GC-MS Analysis of this compound

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Derivatization and Analysis

Caption: Rationale for derivatization in GC-MS analysis.

References

- 1. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of malondialdehyde and other alkanals in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C9H16O2 | CID 10855723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Nonanedial: A Versatile C9 Building Block in Organic Synthesis

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Nonanedial, a nine-carbon aliphatic dialdehyde with the chemical formula C9H16O2, presents a valuable and versatile precursor in organic synthesis. Its linear carbon chain and two terminal aldehyde functionalities allow for a range of chemical transformations, making it an ideal starting material for the construction of diverse molecular architectures, including heterocycles, macrocycles, and polymers. These resulting structures are of significant interest in medicinal chemistry, materials science, and drug development.

Key Applications of this compound

This compound's utility as a precursor stems from the high reactivity of its aldehyde groups, which can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key applications include:

-

Synthesis of Nitrogen-Containing Heterocycles: this compound is an excellent substrate for the synthesis of various saturated and unsaturated nitrogen heterocycles. These scaffolds are prevalent in pharmaceuticals and bioactive natural products.

-

Preparation of Oxygen-Containing Heterocycles: The dialdehyde functionality can be exploited to construct oxygen-containing rings, such as furans and pyrans, which are common motifs in natural products and fragrances.

-

Formation of Macrocycles: The nine-carbon backbone of this compound makes it a suitable precursor for the synthesis of medium to large ring systems through intramolecular cyclization or intermolecular condensation reactions.

-

Polymer Synthesis: As a bifunctional monomer, this compound can be used in polymerization reactions to create novel polymers with tailored properties.

Data Presentation: Synthesis of Heterocycles from this compound

The following table summarizes representative synthetic routes to various heterocyclic systems using this compound as the key precursor. The data is based on established methodologies for dialdehydes and provides expected outcomes for reactions with this compound.

| Target Heterocycle | Reaction Type | Reagents and Conditions | Expected Yield (%) |

| 1H-Azocine derivative | Paal-Knorr Pyrrole Synthesis | Primary amine (e.g., aniline), acetic acid, reflux | 70-85 |

| Furan derivative | Paal-Knorr Furan Synthesis | Acid catalyst (e.g., p-TsOH), toluene, reflux | 75-90 |

| Pyridazine derivative | Condensation | Hydrazine hydrate, ethanol, reflux | 80-95 |

| Diazocine derivative | Reductive Amination | 1,2-Diaminoethane, NaBH(OAc)3, DCE, rt | 60-75 |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a precursor are provided below.

Protocol 1: Synthesis of 1-Phenyl-1,2,3,4,5,8-hexahydroazocine (Paal-Knorr Pyrrole Synthesis)

This protocol describes the synthesis of a substituted azocine derivative through the condensation of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Glacial Acetic Acid

-

Toluene

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a solution of this compound (1.0 mmol) in toluene (20 mL) is added aniline (1.0 mmol).

-

A catalytic amount of glacial acetic acid (0.1 mmol) is added to the mixture.

-

The reaction mixture is heated to reflux for 4-6 hours with continuous removal of water using a Dean-Stark apparatus.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-phenyl-1,2,3,4,5,8-hexahydroazocine.

Protocol 2: Synthesis of a Furanophane (Paal-Knorr Furan Synthesis)

This protocol outlines the acid-catalyzed intramolecular cyclization of this compound to form a furan derivative.

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Toluene

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for reflux

Procedure:

-

A solution of this compound (1.0 mmol) in toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of p-TsOH (0.05 mmol) is added to the solution.

-

The mixture is heated to reflux for 3-5 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After cooling to room temperature, the reaction mixture is washed with saturated sodium bicarbonate solution (2 x 25 mL) and water (25 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

-

The resulting crude product is purified by flash chromatography to yield the furanophane.

Protocol 3: Synthesis of a Dihydropyridazine Derivative

This protocol details the condensation of this compound with hydrazine to form a bicyclic dihydropyridazine.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Ethanol

-

Standard laboratory glassware for reflux

Procedure:

-

This compound (1.0 mmol) is dissolved in ethanol (20 mL) in a round-bottom flask.

-

Hydrazine hydrate (1.0 mmol) is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is taken up in ethyl acetate (30 mL) and washed with water (2 x 15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to give the desired dihydropyridazine derivative.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and reaction pathways described in the application notes.

Caption: Synthetic pathways from this compound.

Caption: Paal-Knorr synthesis of an azocine.

Caption: General experimental workflow.

Application Notes and Protocols: Synthesis of Novel Heterocycles from Nonanedial

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nonanedial, a nine-carbon aliphatic dialdehyde, presents a versatile yet underexplored building block for the synthesis of novel medium- and large-sized heterocycles. Its two reactive aldehyde functionalities, separated by a flexible seven-carbon chain, offer the potential to construct unique nine-membered and larger heterocyclic systems through cyclization reactions with various dinucleophiles. Such heterocycles are of significant interest in medicinal chemistry and materials science due to their conformational flexibility and potential for biological activity. These application notes provide detailed protocols for the proposed synthesis of novel nine-membered heterocycles derived from this compound, including diazepines, oxazepines, and other related structures. The methodologies are based on established organic synthesis principles and are intended to serve as a guide for researchers exploring the synthetic utility of this compound.

Application Note 1: Synthesis of a Novel 1,2-Diazepine Derivative

Objective: To synthesize a novel nine-membered diazepine derivative, decahydro-1H-1,2-diazepine, through the condensation of this compound with hydrazine hydrate.

Background: The reaction of dialdehydes with hydrazine is a well-established method for the synthesis of cyclic diazine derivatives. In the case of this compound, this reaction is expected to yield a nine-membered ring containing a nitrogen-nitrogen single bond.

Proposed Reaction Scheme:

Caption: Synthesis of Decahydro-1H-1,2-diazepine.

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of this compound (1.56 g, 10 mmol) in ethanol (100 mL).

-

Reagent Addition: While stirring at room temperature, add hydrazine hydrate (0.50 g, 10 mmol) dropwise to the this compound solution over a period of 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After completion of the reaction, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with brine (2 x 25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the pure decahydro-1H-1,2-diazepine.

Hypothetical Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| Decahydro-1H-1,2-diazepine | C₉H₁₈N₂ | 154.25 | 75 | 45-47 | 2.85 (t, 4H), 1.60-1.70 (m, 4H), 1.30-1.45 (m, 6H), 1.20 (s, 2H, NH) | 55.2 (2C), 29.8 (2C), 27.4 (2C), 26.1 (1C) | 155.1 [M+H]⁺ |

Application Note 2: Synthesis of a Novel 1,2-Oxazepine Derivative

Objective: To synthesize a novel nine-membered oxazepine derivative, decahydro-1,2-oxazepine, from this compound and hydroxylamine hydrochloride.

Background: The reaction of aldehydes with hydroxylamine typically forms oximes. With a dialdehyde like this compound, an intramolecular cyclization is proposed to occur, leading to a cyclic oxazepine derivative.

Proposed Reaction Scheme:

Caption: Synthesis of Decahydro-1,2-oxazepine.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.56 g, 10 mmol) in ethanol (50 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (0.70 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC (hexane/ethyl acetate, 7:3).

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield the desired oxazepine.

Hypothetical Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| Decahydro-1,2-oxazepine | C₉H₁₇NO | 155.24 | 68 | 95-98 (at 10 mmHg) | 3.80 (t, 2H), 3.60 (t, 2H), 1.55-1.75 (m, 4H), 1.25-1.45 (m, 6H), 5.40 (s, 1H, NH) | 75.1 (1C), 60.2 (1C), 32.5 (1C), 29.3 (1C), 27.0 (1C), 26.5 (1C), 25.8 (1C) | 156.1 [M+H]⁺ |

Application Note 3: Synthesis of a Novel Nine-Membered Cyclic Thiourea

Objective: To synthesize a novel nine-membered cyclic thiourea derivative by reacting this compound with thiourea.